ACE2 protein

Renin-Angiotensin System (RAS) Enzymology Cardiovascular pharmacology

Angiotensin-Converting Enzyme 2 (ACE2, CAS 134324-48-4) is a zinc metalloprotease that functions as a monocarboxypeptidase and serves as the cellular receptor for SARS-CoV and SARS-CoV-2. It is the sole known mammalian carboxypeptidase containing an HEXXH zinc-binding motif, distinguishing it structurally from all other mammalian carboxypeptidases.

Molecular Formula C11H14O4S
Molecular Weight 0
CAS No. 134324-48-4
Cat. No. B1178254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACE2 protein
CAS134324-48-4
SynonymsACE2 protein
Molecular FormulaC11H14O4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACE2 Protein (CAS 134324-48-4) Procurement Guide: Catalytic Activity, Inhibitor Profile, and SARS-CoV-2 Binding for RAS Research and COVID-19 Drug Discovery


Angiotensin-Converting Enzyme 2 (ACE2, CAS 134324-48-4) is a zinc metalloprotease that functions as a monocarboxypeptidase and serves as the cellular receptor for SARS-CoV and SARS-CoV-2 [1]. It is the sole known mammalian carboxypeptidase containing an HEXXH zinc-binding motif, distinguishing it structurally from all other mammalian carboxypeptidases [1]. ACE2 is a membrane-bound glycoprotein comprising a single catalytic domain, a transmembrane region, and a short cytosolic C-terminal domain, with a predicted molecular mass of approximately 110 kDa for the recombinant ectodomain [2]. It is encoded on the X chromosome in humans and is highly conserved across mammalian species [3].

Why ACE2 Protein Cannot Be Substituted with ACE, NEP, or Orthologs in RAS and Viral Entry Assays


ACE2 exhibits unique enzymatic, pharmacological, and species-specific properties that preclude simple substitution with its closest homolog ACE (40% catalytic domain homology) or with alternative angiotensin-processing enzymes like neprilysin (NEP) [1]. Critically, ACE2 is completely insensitive to classical ACE inhibitors (captopril, lisinopril, enalaprilat), whereas ACE is potently inhibited [1]. Furthermore, ACE2 demonstrates a 400-fold catalytic preference for angiotensin II over angiotensin I, contrasting sharply with ACE which favors angiotensin I [2]. In viral entry applications, rat and mouse ACE2 orthologs possess critical amino acid differences at residues 353 and 31 that markedly reduce SARS-CoV-2 spike protein binding affinity compared to human ACE2, rendering them unsuitable surrogates for human receptor studies [3].

Quantitative Evidence for ACE2 Protein (CAS 134324-48-4) Selection: Catalytic Efficiency, Substrate Specificity, Inhibitor Resistance, Ortholog Binding, and Recombinant Activity Metrics


400-Fold Substrate Preference for Angiotensin II over Angiotensin I Defines ACE2's Unique Role in the Protective RAS Axis

ACE2 exhibits a 400-fold higher catalytic efficiency for angiotensin II (1-8) compared to angiotensin I (1-10), establishing it as the principal enzyme responsible for generating the vasodilatory peptide Ang-(1-7) from Ang II in the protective RAS axis [1]. This contrasts with ACE, which primarily cleaves Ang I to produce the vasoconstrictor Ang II. The catalytic efficiency (kcat/Km) for Ang II is 1.9 × 10⁶ M⁻¹·s⁻¹, whereas the efficiency for Ang I is only 3.3 × 10⁴ M⁻¹·s⁻¹ [1][2]. By comparison, neprilysin (NEP) cleaves Ang II with a 10-fold lower catalytic efficiency (kcat/Km = 2.2 × 10⁵ M⁻¹·s⁻¹) than ACE2 [2]. Notably, ACE2 does not hydrolyze bradykinin, whereas ACE efficiently degrades this vasodilatory peptide [1].

Renin-Angiotensin System (RAS) Enzymology Cardiovascular pharmacology

Complete Insensitivity to Classical ACE Inhibitors (Captopril, Lisinopril, Enalaprilat) Enables Selective ACE2 Activity Measurement in Pharmacological Assays

ACE2 is completely insensitive to inhibition by classical ACE inhibitors including captopril, lisinopril, and enalaprilat [1][2]. A comprehensive evaluation demonstrated that a range of ACE inhibitors failed to inhibit ACE2 activity [2]. Furthermore, in vitro recombinant human ACE2 (rhACE2) activity was inhibited >90% by ACE inhibitors enalapril and benazeprilat only at higher doses, while lisinopril inhibited at much lower doses, demonstrating compound-specific differences in ACE2 susceptibility that are absent for ACE [3]. This contrasts with ACE, which is potently inhibited by captopril with an IC50 in the nanomolar range. Membrane-associated ACE2 activity in exosomes was 43-fold higher than soluble ACE2 (sACE2) and was inhibited 211% by ACE inhibitor relative to angiotensin receptor blocker (ARB), highlighting the functional distinction between soluble and membrane-bound forms [3].

Drug discovery Enzymology Pharmacology Cardiovascular research

Residue 353 (His vs. Lys) Determines SARS-CoV-2 Spike RBD Binding Competence: Human ACE2 Binds with High Affinity While Mouse and Rat Orthologs Show Severely Reduced Binding

Human ACE2 residue Lys353 forms a critical hydrogen bond with Gly502 of the SARS-CoV-2 spike protein RBD, stabilizing the ACE2-spike complex and enabling efficient viral entry [1]. In contrast, mouse ACE2 and rat ACE2 possess His353 at this position, which markedly reduces binding affinity to the SARS-CoV-2 spike protein [1][2]. Mutation of mouse ACE2 His353 to Lys (humanization) renders the protein supportive of SARS-CoV-2 entry, confirming the functional significance of this single amino acid difference [1]. Rat ACE2 further differs at residues 82-84, which comprise a glycosylation site absent in human and mouse ACE2; mutation of these four rat residues (82-84 and 353) to their human equivalents converts rat ACE2 into an efficient SARS-CoV receptor [3]. Recombinant human ACE2 demonstrates a binding EC50 of 18.1 ng/mL to SARS-CoV-2 Spike S1-Fc protein in ELISA, providing a quantitative benchmark for batch-to-batch quality assessment [4].

SARS-CoV-2 Viral entry Receptor binding Cross-species infection Drug screening

Recombinant Human ACE2 Specific Activity Benchmarking: >500 to >800 pmol/min/μg Enables Cross-Vendor Lot Quality Assessment

Commercially available recombinant human ACE2 proteins exhibit vendor-specific and lot-specific activity ranges that impact experimental reproducibility. R&D Systems reports specific activity >800 pmol/min/μg for carrier-free recombinant human ACE-2 His-tag protein (Catalog #933-ZN) and >600 pmol/min/μg for biotinylated ACE-2 His-tag protein (Catalog #BT933) using fluorogenic substrate Mca-YVADAPK(Dnp)-OH . Sino Biological reports specific activity >500 pmol/min/μg for human ACE2 Fc-tag protein (Catalog #10108-H05H) under the same substrate conditions [1]. By comparison, recombinant rat ACE2 exhibits lower specific activity (>300 pmol/min/μg), while canine ACE2 demonstrates substantially lower activity (>85 pmol/min/μg), and rhesus ACE2 shows intermediate activity (>200 pmol/min/μg) [2]. These cross-species activity differences underscore that ortholog substitution not only alters binding properties but also introduces unpredictable catalytic activity variations.

Recombinant protein Quality control Enzyme assay Procurement

Soluble ACE2 Binds SARS-CoV-2 RBD with KD 13.7-15 nM, Providing a Quantitative Benchmark for Decoy Receptor Development and Competition Assays

Surface plasmon resonance (SPR) analysis demonstrates that recombinant human ACE2 binds to SARS-CoV-2 spike protein RBD with a dissociation constant (KD) of 13.7 ± 2.4 nM [1]. This binding affinity recapitulates the ~15 nM KD reported for the native spike protein-ACE2 interaction [1]. In competition SPR assays, immobilized human ACE2 was used to screen 3,141 compounds, identifying 17 compounds that bind ACE2 with KD <3 μM, of which 12 competed with RBD-ACE2 interaction [1]. Three compounds (Evans blue, sodium lifitegrast, and lumacaftor) demonstrated dose-dependent antiviral activity in Vero-E6 cell-based SARS-CoV-2 infection assays [1]. A peptide RBD-mimic (NCYFPLQSYGFQPTNGV) binds ACE2 with KD 13.7 ± 2.4 nM, matching the full RBD affinity and serving as a minimal binding probe [1].

SARS-CoV-2 Surface Plasmon Resonance (SPR) Binding affinity Drug screening Biologics

ACE2 Protein (CAS 134324-48-4): Validated Application Scenarios in RAS Pathway Analysis, SARS-CoV-2 Drug Discovery, and Cardiovascular Therapeutic Research


RAS Pathway Dissection: Quantifying Protective ACE2/Ang-(1-7)/Mas Axis Activity in Cardiovascular and Renal Disease Models

ACE2 protein with validated specific activity (>500 pmol/min/μg) is employed to generate the vasodilatory peptide Ang-(1-7) from Ang II, enabling quantitative analysis of the protective RAS axis in hypertension, heart failure, and kidney disease models [1][2]. The enzyme's 400-fold substrate preference for Ang II over Ang I ensures that Ang-(1-7) production can be specifically attributed to ACE2 activity rather than ACE or NEP, which is critical for accurate pathway dissection [3]. Oral ACE2/Ang-(1-7) supplementation in hypertensive dogs increased sACE2 activity by 670-755% with ARB background therapy, demonstrating the therapeutic potential of ACE2 enzyme replacement in cardiovascular disease [2].

SARS-CoV-2 Entry Inhibitor Screening and Neutralizing Antibody Development

Recombinant human ACE2 with validated nanomolar RBD binding affinity (KD ~13.7 nM) serves as the immobilized target in SPR-based high-throughput screening assays to identify small molecule entry inhibitors that compete with spike protein binding [1]. Human ACE2 is essential for these assays because mouse and rat orthologs possess His353 (vs. human Lys353), which severely reduces spike RBD binding affinity and yields false-negative results in compound screening [4][5]. Vendor-validated binding activity (EC50 = 18.1 ng/mL to Spike S1-Fc) provides a quality control benchmark for lot-to-lot consistency in screening campaigns [6].

Soluble ACE2 Decoy Receptor Development for COVID-19 and ARDS Therapeutics

Soluble recombinant ACE2 functions as a decoy receptor that competitively binds SARS-CoV-2 spike protein, preventing viral attachment to membrane-bound ACE2 on host cells. The validated KD of 13.7 ± 2.4 nM for the ACE2-RBD interaction provides a quantitative benchmark for engineering high-affinity ACE2 variants and ACE2-Fc fusion proteins [1]. Recombinant soluble ACE2 has been verified safe in clinical studies for acute respiratory distress syndrome (ARDS) and is being evaluated as a biologic against COVID-19 [7].

ACE Inhibitor and ARB Pharmacology Studies Requiring ACE-ACE2 Discrimination

ACE2 protein is uniquely suited for pharmacological studies examining the differential effects of ACE inhibitors (ACEIs) versus angiotensin receptor blockers (ARBs) on RAS pathway flux. Because ACE2 is completely insensitive to therapeutic concentrations of classical ACE inhibitors including captopril, lisinopril, and enalaprilat, researchers can selectively measure ACE2 activity in samples containing ACE inhibitors without confounding inhibition [3][8]. This property is critical for studies showing that ACEI background therapy reduces Ang-II pool by 11-20-fold while ARB therapy increases Ang-II pool 11-20-fold, leading to divergent effects on Ang-(1-7) production [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACE2 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.